molecular formula C16H13NO3 B14690087 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione CAS No. 35710-09-9

1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione

Cat. No.: B14690087
CAS No.: 35710-09-9
M. Wt: 267.28 g/mol
InChI Key: JLEJOJFNSUEGGU-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-phenylethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzoxazine derivatives.

Scientific Research Applications

1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    2-Phenylethylamine: Shares the phenylethyl group but lacks the benzoxazine ring.

    Benzoxazine Derivatives: Compounds with similar benzoxazine structures but different substituents.

Uniqueness: 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione is unique due to the combination of the benzoxazine ring and the phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

35710-09-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-(2-phenylethyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(19)20-15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

JLEJOJFNSUEGGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=O)OC2=O

Origin of Product

United States

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